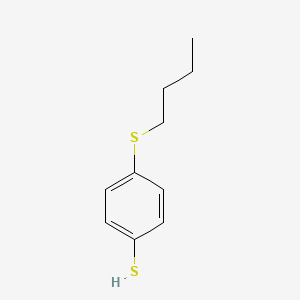

4-(n-Butylthio)thiophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-butylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIFQYCINHEYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(n-butylthio)thiophenol chemical structure and properties

Structure, Synthesis, and Applications in High-Performance Materials

Executive Summary

4-(n-Butylthio)thiophenol (CAS 1200-17-5) is a specialized organosulfur compound characterized by a benzene ring substituted with a butylthioether group at the para position relative to a thiol functionality. Unlike its alkyl-substituted analog (4-tert-butylthiophenol), this compound possesses two distinct sulfur centers: a chemically stable thioether linkage and a reactive thiol (-SH) group.

This dual-sulfur architecture drives its primary utility in high-refractive-index (RI) optical resins and as a critical intermediate for oxime ester photoinitiators used in TFT-LCD color filters. The compound serves as a "soft" nucleophile in polymerizations and a high-density electron source for optical applications.

Chemical Identity & Structural Analysis

The molecule features a linear butyl chain attached to a sulfur atom, which is conjugated to the aromatic ring. This thioether group acts as an electron-donating group (EDG), increasing the nucleophilicity of the para-thiol.

| Attribute | Detail |

| IUPAC Name | 4-(Butylthio)benzenethiol |

| CAS Number | 1200-17-5 |

| Molecular Formula | C₁₀H₁₄S₂ |

| Molecular Weight | 198.35 g/mol |

| SMILES | CCCCSc1ccc(S)cc1 |

| Structure Type | Aromatic Dithioether / Thiol |

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct reactivity zones of the molecule.

Figure 1: Structural segmentation of this compound highlighting the stable thioether tail and reactive thiol head.

Physicochemical Properties[3][4][5][6]

Due to the flexible butyl chain, this compound is typically a liquid at room temperature, distinguishing it from the solid 4-tert-butylthiophenol. The high sulfur content (>32% by weight) imparts a high refractive index.

| Property | Value / Description | Note |

| Physical State | Clear to pale yellow liquid | Butyl chain disrupts crystal packing |

| Boiling Point | ~150–160 °C @ 0.5 mmHg | High vacuum required for distillation |

| Density | ~1.12 g/cm³ | Estimated based on thioether analogs |

| Refractive Index | > 1.60 | High sulfur content contribution |

| Solubility | Soluble in DCM, Toluene, THF | Insoluble in water |

| pKa (Thiol) | ~6.0–6.5 | More acidic than alkyl thiols due to aryl conjugation |

| Odor | Strong, disagreeable (Stench) | Typical of low MW aryl thiols |

Synthesis & Production Protocols

Industrial synthesis typically avoids direct sulfuration of butylbenzene due to poor selectivity. The most robust route involves the sequential introduction of sulfur functionalities into a 1,4-dihalobenzene or 4-chlorophenyl sulfide precursor.

Method A: Nucleophilic Substitution (Industrial Route)

This method utilizes 4-chlorophenyl butyl sulfide as the key intermediate. It is preferred for scalability as it avoids the use of unstable diazonium salts.

Step 1: Preparation of 4-Chlorophenyl Butyl Sulfide

-

Reagents : 1,4-Dichlorobenzene (excess), Sodium n-butanethiolate (formed from BuSH + NaOH).

-

Conditions : Polar aprotic solvent (DMF or NMP), 100–120°C.

-

Mechanism : SNAr substitution. The statistical excess of dichlorobenzene minimizes bis-substitution.

Step 2: Conversion to Thiol

-

Reagents : Sodium Hydrosulfide (NaSH) or Thiourea.

-

Protocol (Thiourea method) :

-

Reflux intermediate with thiourea in ethanol/water to form the isothiouronium salt.

-

Hydrolyze with aqueous NaOH.

-

Acidify with HCl to precipitate/separate the thiol oil.

-

Method B: Diazotization (Laboratory Route)

Useful for small-scale, high-purity synthesis starting from 4-(butylthio)aniline.

-

Diazotization : React 4-(butylthio)aniline with NaNO₂/HCl at 0°C to form the diazonium salt.

-

Xanthate Coupling : Add potassium ethyl xanthate to form the aryl xanthate ester.

-

Hydrolysis : Reflux with KOH/EtOH to yield the free thiol.

Synthesis Flowchart

Figure 2: Primary industrial synthesis route via nucleophilic aromatic substitution.[1]

Applications in Drug Development & Materials Science[8][9]

Photoinitiators (OXE Precursors)

This compound is a specific building block for Oxime Ester (OXE) photoinitiators used in negative-tone photoresists for LCD/OLED black matrices.

-

Mechanism : The thiol group is acylated (e.g., Friedel-Crafts with acetyl chloride) and then converted to an oxime. The thioether group shifts the UV absorption maximum (

) to longer wavelengths (365–405 nm), aligning with i-line lithography sources. -

Performance : The butyl chain improves solubility in the resist formulation (PGMEA) compared to methyl analogs.

High Refractive Index (RI) Polymers

In optical materials, RI is proportional to molar refraction and density.

-

Thiourethane Resins : Reacting this compound with isocyanates (e.g., XDI) yields thiourethanes with RI > 1.65.

-

Episulfide Modifiers : Used as a chain transfer agent in episulfide polymerization to control molecular weight without sacrificing sulfur content.

Surface Self-Assembly (SAMs)

-

Substrate : Gold (Au) or Silver (Ag) surfaces.

-

Function : The thiol binds to Au, forming a monolayer. The "buried" thioether group provides a secondary dipole, while the butyl tail creates a hydrophobic interface. Used in biosensors to minimize non-specific protein binding.

Safety & Handling Protocols

Warning : Like all low-molecular-weight thiols, this compound poses significant olfactory and toxicity hazards.

| Hazard Class | Description | Mitigation |

| Stench | Potent, garlic/rotten-egg odor detectable at ppb levels. | Handle only in a functioning fume hood. Oxidize glassware with bleach (NaOCl) immediately after use. |

| Skin/Eye Irritant | Causes severe irritation; potential sensitizer. | Wear nitrile gloves, lab coat, and safety goggles. |

| Oxidation Sensitivity | Oxidizes to disulfide (dimer) in air. | Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. |

Neutralization Protocol : Spills should be treated with a 5% sodium hypochlorite (bleach) solution to oxidize the thiol to the odorless sulfonic acid before disposal.

References

-

Synthesis of Alkylthio Benzene Derivatives . ScholarWorks @ UTRGV. (2021).[1] Describes simultaneous diazotization and nucleophilic displacement for alkylthio arenes.

-

Thiophenol Synthesis via C-S Coupling . Organic Chemistry Portal. Reviews copper-catalyzed synthesis of aryl thiols from halides.

-

This compound Product Data . Fluorochem. Confirms CAS 1200-17-5 identity and structure.

-

Sodium Hydrosulfide Reactivity . Wikipedia. Details the reactivity of NaSH in nucleophilic substitution to form thiols.

- Photoinitiator Chemistry. MDPI. Discusses the role of sulfur-containing aromatics in shifting UV absorption for photoresists.

Sources

An In-depth Technical Guide to 4-(Butylsulfanyl)benzenethiol

This guide provides a comprehensive technical overview of 4-(butylsulfanyl)benzenethiol, a dithioether compound with significant potential in materials science and as a synthetic building block. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth information on its chemical identity, synthesis, properties, and applications.

Core Identification and Chemical Properties

4-(Butylsulfanyl)benzenethiol, also known by its IUPAC name 4-(butylthio)benzenethiol, is an aromatic thiol derivative. The presence of both a thiol (-SH) and a thioether (-S-butyl) functional group on the benzene ring imparts unique chemical reactivity and makes it a molecule of interest for various applications.

CAS Number: 1200-17-5

Molecular Formula: C₁₀H₁₄S₂

Molecular Weight: 198.34 g/mol

The structural arrangement of 4-(butylsulfanyl)benzenethiol allows it to act as a linker molecule, with the thiol group providing a reactive handle for attachment to surfaces or other molecules, while the butylthio group can influence the electronic properties and solubility of the compound.

Table 1: Physicochemical Properties of 4-(Butylsulfanyl)benzenethiol

| Property | Value | Source |

| CAS Number | 1200-17-5 | Fluorochem |

| IUPAC Name | 4-butylsulfanylbenzenethiol | Fluorochem |

| Molecular Formula | C₁₀H₁₄S₂ | Fluorochem |

| Molecular Weight | 198.34 g/mol | Fluorochem |

| Purity | 97.0% | Fluorochem |

| Canonical SMILES | CCCCSC1=CC=C(S)C=C1 | Fluorochem |

| InChI | InChI=1S/C10H14S2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 | Fluorochem |

| InChI Key | IAIFQYCINHEYAM-UHFFFAOYSA-N | Fluorochem |

Synthesis of 4-(Butylsulfanyl)benzenethiol: A Representative Protocol

The synthesis of asymmetrically substituted thioethers like 4-(butylsulfanyl)benzenethiol can be approached through several synthetic strategies. A common and effective method involves the nucleophilic substitution of a suitable thiolate on a haloaromatic compound, or the reaction of a thiophenol with an alkyl halide. Below is a representative, self-validating experimental protocol for the synthesis of 4-(butylsulfanyl)benzenethiol, based on established principles of organosulfur chemistry.

Causality Behind Experimental Choices

This two-step synthetic approach is designed for efficiency and control. The first step involves the formation of a disulfide intermediate, which is a common strategy to protect the thiol group and to introduce the second sulfur atom. The subsequent reductive alkylation allows for the specific introduction of the butyl group. This method avoids the use of harsh reagents and provides a clear pathway to the desired product.

Detailed Experimental Protocol

Step 1: Synthesis of Bis(4-mercaptophenyl) Sulfide (A Disulfide Intermediate Analogue)

This step is analogous to the formation of a disulfide precursor, which can then be selectively alkylated and reduced.

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add thiophenol (10.0 g, 0.091 mol) to a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL).

-

Formation of Thiolate: Stir the mixture at room temperature until the thiophenol has completely dissolved to form sodium thiophenolate.

-

Addition of Sulfur Dichloride: Cool the solution to 0-5 °C in an ice bath. Slowly add sulfur dichloride (5.1 g, 0.05 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C. The causality here is to control the exothermic reaction and prevent side reactions.

-

Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The solid precipitate is then collected by filtration, washed with water, and dried under vacuum. This intermediate can then be carried forward to the next step.

Step 2: Reductive Alkylation to Yield 4-(Butylsulfanyl)benzenethiol

-

Reaction Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, suspend the disulfide intermediate (10.0 g, 0.04 mol) in methanol (100 mL).

-

Reduction and Alkylation: Add sodium borohydride (3.0 g, 0.08 mol) portion-wise to the suspension. After the disulfide has dissolved, add 1-bromobutane (11.0 g, 0.08 mol).

-

Reflux and Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The rationale for refluxing is to ensure the completion of the nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the methanol under reduced pressure. Add water (100 mL) to the residue and extract with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure 4-(butylsulfanyl)benzenethiol.

Visualizing the Synthesis Workflow

Caption: A representative two-step synthesis workflow for 4-(butylsulfanyl)benzenethiol.

Applications in Research and Development

The unique bifunctional nature of 4-(butylsulfanyl)benzenethiol opens up a range of applications, particularly in materials science and as a versatile building block in organic synthesis.

Formation of Self-Assembled Monolayers (SAMs)

Aromatic thiols are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces such as gold, silver, and copper.[1] The thiol group of 4-(butylsulfanyl)benzenethiol can form a strong, covalent-like bond with the metal surface, leading to the spontaneous formation of a densely packed monolayer. The butylthio tail group would then be exposed at the interface, allowing for the modification of surface properties such as hydrophobicity, adhesion, and corrosion resistance. The formation of well-ordered SAMs is crucial for applications in microelectronics, biosensing, and nanotechnology.

Polymer and Network Polymer Synthesis

Thiol-containing compounds are valuable monomers in polymer chemistry. 4-(butylsulfanyl)benzenethiol can participate in various polymerization reactions, such as thiol-ene "click" chemistry, to create functional polymers.[2] The presence of two sulfur atoms also allows for the formation of disulfide bonds, which can be used to create crosslinked network polymers.[3] These materials can exhibit interesting optical and electronic properties and may find applications in advanced materials.

Potential in Drug Development and Biological Systems

While direct biological applications of 4-(butylsulfanyl)benzenethiol are not extensively documented, its structural motifs are present in various biologically active molecules. Thiophenol derivatives are known to possess antioxidant properties, and the thiol group can play a crucial role in scavenging reactive oxygen species.[4][5] The general mechanism involves the donation of a hydrogen atom from the thiol group to neutralize free radicals.

Furthermore, sulfur-containing heterocyclic compounds, such as benzothiazoles, have a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] As a synthetic intermediate, 4-(butylsulfanyl)benzenethiol could be a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

Visualizing a Potential Antioxidant Mechanism

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity - Arabian Journal of Chemistry [arabjchem.org]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Definitive Technical Guide: Structural and Functional Divergence of Para-Substituted Thiophenols

The Definitive Technical Guide below details the structural, synthetic, and functional divergences between 4-butylthiophenol and 4-(butylthio)thiophenol .

Executive Summary

This guide delineates the critical distinctions between 4-butylthiophenol and 4-(butylthio)thiophenol .[1] While both molecules are para-substituted benzenethiols used in self-assembled monolayers (SAMs) and ligand engineering, they exhibit fundamentally different electronic behaviors, reactivities, and synthetic pathways.[1]

-

4-Butylthiophenol : An alkyl-substituted aromatic thiol.[1] Characterized by inductive electron donation, higher oxidative stability, and insulating alkyl tail properties.[1]

-

4-(Butylthio)thiophenol : A thioether-substituted aromatic thiol.[1] Characterized by resonance electron donation, redox activity (susceptibility to sulfoxide formation), and enhanced molecular conductance due to the polarizable sulfur bridge.

Part 1: Molecular Architecture & Electronic Analysis[1]

The core difference lies in the linkage of the butyl chain to the benzene ring: a direct Carbon-Carbon bond versus a Carbon-Sulfur-Carbon (thioether) bridge.

Structural Comparison

| Feature | 4-Butylthiophenol | 4-(Butylthio)thiophenol |

| IUPAC Name | 4-butylbenzenethiol | 4-(butylsulfanyl)benzenethiol |

| CAS Number | 4946-15-0 (n-butyl) | 1200-17-5 |

| Formula | C | C |

| Linkage | Alkyl (–CH | Thioether (–S–) |

| Electronic Effect | Inductive Donor (+I) | Resonance Donor (+R) / Inductive Withdrawer (-I) |

| Hammett | -0.17 (Activating) | 0.00 (Neutral/Weakly Deactivating)* |

*Note: While the thioether group is resonance donating, the inductive withdrawal of sulfur often balances this in ground-state pKa measurements. However, in charge transport (SAMs), the orbital overlap facilitates conduction.

Electronic Resonance & pKa

The acidity of the thiol proton (–SH) is governed by the stability of the resulting thiolate anion (

-

4-Butylthiophenol : The butyl group is an electron-donating group (EDG) via hyperconjugation and induction.[1] This destabilizes the negative charge on the thiolate, making the thiol less acidic (higher pKa ~6.8) compared to unsubstituted thiophenol (pKa 6.6).[1]

-

4-(Butylthio)thiophenol : The para-thioether group has lone pairs that can donate into the ring (

-donation), but sulfur is also more electronegative than carbon (

Visualization of Electronic Effects

Figure 1: Comparative electronic flow. The alkyl group exerts a simple inductive push, while the thioether participates in resonance, affecting the acidity and electronic coupling differently.

Part 2: Synthetic Protocols

The synthesis of these compounds requires distinct strategies. The alkyl derivative is typically accessed via reduction of sulfonyl chlorides, while the thioether derivative requires sequential C-S bond formation.

Synthesis of 4-Butylthiophenol

Mechanism : Reduction of sulfonyl chloride.[1] Precursor : 4-butylbenzenesulfonyl chloride (commercially available).[1]

Protocol:

-

Reagents : 4-butylbenzenesulfonyl chloride (10 mmol), Triphenylphosphine (Ph

P, 3.5 eq), Water/Dioxane (1:4), Catalytic Iodine (I -

Procedure :

-

Dissolve sulfonyl chloride in dioxane.[1]

-

Add Ph

P and catalytic I -

Reflux at 100°C for 2 hours. The Ph

P acts as an oxygen scavenger, reducing –SO -

Workup : Dilute with 1M NaOH (to form soluble thiolate), wash with ether (removes Ph

PO), acidify aqueous layer with HCl, and extract the free thiol with dichloromethane.[1]

-

-

Yield : Typically 85-92%.[1]

Synthesis of 4-(Butylthio)thiophenol

Mechanism : Lithiation-Sulfurization of an aryl bromide.[1] Precursor : 4-bromophenyl butyl sulfide.[1]

Protocol:

-

Step 1: Thioether Formation :

-

React 4-bromobenzenethiol with 1-bromobutane and K

CO -

Result: 4-bromophenyl butyl sulfide.[1]

-

-

Step 2: Lithiation & Sulfur Insertion :

-

Workup : Extract with EtOAc. Purify via column chromatography (Hexanes/EtOAc).

-

Yield : Typically 65-75%.[1]

Synthesis Workflow Diagram

Figure 2: Divergent synthetic pathways. Route A utilizes reduction, while Route B requires organometallic transformation to install the second sulfur.

Part 3: Applications & Functional Comparison

Self-Assembled Monolayers (SAMs) & Conductance

In molecular electronics, these molecules are used to bridge gold electrodes.[1] The conductance (

-

4-Butylthiophenol : The alkyl chain acts as a tunnel barrier.[1] Electron transport is dominated by coherent tunneling through the HOMO-LUMO gap.[1] The alkyl group is insulating (

-bonded only).[1] -

4-(Butylthio)thiophenol : The thioether sulfur possesses lone pairs that can mix with the benzene

-system.[1] This lowers the HOMO-LUMO gap and provides a "hopping" site or improved coupling, typically resulting in higher conductance than the alkyl analog.

Physicochemical Properties Summary[2][3]

| Property | 4-Butylthiophenol | 4-(Butylthio)thiophenol |

| Physical State | Colorless Liquid | Pale Yellow Oil/Solid |

| Boiling Point | ~238°C | >260°C (est) |

| pKa (Thiol) | ~6.8 | ~6.4 |

| Oxidation Potential | High (Stable) | Low (Thioether oxidizes to Sulfoxide) |

| Solubility | Hexanes, DCM, Ethanol | Hexanes, DCM, Ethanol |

| Odor | Pungent, Skunky | Sulfur-like, less volatile |

References

-

Synthesis of Thiophenols : Organic Syntheses, Coll.[1] Vol. 3, p. 809 (1955); Vol. 29, p. 92 (1949).[1] Link

-

Hammett Substituent Constants : Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]

-

Conductance in SAMs : Inkpen, M. S., et al. (2019).[1] Non-chemisorbed gold–sulfur binding prevails in self-assembled monolayers.[1] Nature Chemistry, 11, 351–358.[1] Link

-

Acidity of Thiophenols : Bordwell, F. G., & Hughes, D. L. (1982).[1] Acidities of thiophenols and oxidation potentials of thiophenoxide ions. The Journal of Organic Chemistry, 47(17), 3224–3232. Link[1]

Sources

Technical Deep Dive: Aromatic Thiols & Thioether-Functionalized Architectures in SAMs

Topic: Aromatic Thiols with Thioether Tails for SAMs Content Type: In-Depth Technical Guide

Part 1: Strategic Architecture & Mechanism

The "Asymmetric Anchor" Paradigm

In the realm of molecular electronics and advanced surface functionalization, the design of Self-Assembled Monolayers (SAMs) has evolved beyond simple passivation.[1][2] The specific architecture of aromatic thiols with thioether tails represents a high-precision tool designed for asymmetric coupling .

Unlike symmetric dithiols (HS-Ar-SH), which often lead to looping (both ends binding to the substrate) or multilayer formation (disulfide bridging), the Thiol-Thioether (HS-Ar-SMe) design enforces a strict directionality:

-

The Anchor (Thiol, -SH): Forms a strong, covalent thiolate bond (

) with the gold substrate (~45 kcal/mol). This ensures thermodynamic stability and robust mechanical attachment. -

The Backbone (Aromatic): A rigid

-conjugated system (phenyl, biphenyl, terphenyl) acts as a conductive molecular wire, facilitating electron transport via tunneling or hopping mechanisms. -

The Tail (Thioether, -SMe): Provides a chemically distinct, "soft" contact. It interacts weakly with a second electrode (e.g., an STM tip) via a coordinate dative bond (

), or remains chemically orthogonal for subsequent solution-phase reactions.

Why This Architecture Matters

-

Single-Molecule Junctions: In Scanning Tunneling Microscope Break Junction (STM-BJ) experiments, this asymmetry allows for the formation of reproducible molecular bridges. The weaker Au-SMe bond breaks before the stronger Au-S bond, ensuring the molecule remains upright on the substrate rather than being pulled off.

-

Reversible Interfaces: The thioether tail allows for "catch-and-release" sensing or supramolecular assembly without permanently locking the distal end.

Part 2: Molecular Design & Synthesis Logic

Designing these molecules requires overcoming the challenge of symmetry breaking . You cannot simply react a di-halide with a thiolating agent without getting a statistical mixture.

Core Structures

-

Monophenyl: 4-(methylthio)benzenethiol. (Short channel, high conductance).

-

Biphenyl: 4'-mercapto-4-(methylthio)biphenyl. (Optimal balance of conductance and barrier height).

-

Terphenyl: 4''-mercapto-4-(methylthio)terphenyl. (Lower conductance, higher stability).

Synthetic Pathway (Self-Validating Protocol)

Avoid direct statistical substitution. Use a stepwise approach to ensure head-to-tail integrity.

Caption: Stepwise synthesis strategy preventing symmetric byproduct formation.

Part 3: SAM Formation Protocol

Objective: Create a densely packed monolayer where the thiol binds to the substrate and the thioether is exposed at the interface.[3]

Substrate Preparation (The Foundation)

-

Substrate: Template-Stripped Gold (TSG) or Au(111) on Mica.

-

Cleaning:

-

UV/Ozone treatment (20 min) to remove organic contaminants.

-

Ethanol rinse (HPLC grade).

-

Critical: Flame annealing (hydrogen flame) just prior to immersion is recommended for Au/Mica to maximize terrace size.

-

Solution Preparation

-

Solvent: Tetrahydrofuran (THF) or 1,2,4-Trichlorobenzene (TCB) .

-

Note: Aromatic thiols have poor solubility in pure ethanol compared to alkanethiols. TCB is preferred for high-temperature annealing.

-

-

Concentration: 0.1 mM to 1 mM.

-

Additive: Add 1 drop of Acetyl Chloride if using thioacetate-protected precursors (in situ deprotection). If using free thiols, work in a glovebox (N2 atmosphere) to prevent disulfide oxidation.

Incubation & Annealing

-

Immersion: 24 to 48 hours at Room Temperature (RT) in the dark.

-

Self-Validation Step (Annealing): After initial formation, heat the solution to 50°C for 2 hours .

-

Causality: Aromatic SAMs are rigid.[1] Thermal energy helps overcome the kinetic trap of "lying down" phases, pushing the molecules into the thermodynamically stable "standing up" phase (

30° tilt).

-

Rinsing

-

Rinse sequentially with: Toluene

THF -

Dry under a stream of high-purity Nitrogen.

Part 4: Characterization & Validation

How do you prove you have the Thiol-down / Thioether-up orientation?

X-Ray Photoelectron Spectroscopy (XPS)

This is the gold standard for validating the chemical state of sulfur.

| Element | Binding Energy (eV) | Assignment | Interpretation |

| S 2p | 162.0 eV | Thiolate (Au-S) | Indicates successful chemisorption to the gold substrate. |

| S 2p | 163.5 - 164.0 eV | Thioether (-SMe) | Indicates unbound sulfur. If this peak is present and equal in intensity to the 162 eV peak, your orientation is correct. |

| S 2p | > 168 eV | Sulfonates | FAIL: Indicates oxidation of the monolayer. |

STM Break Junction (Conductance)

In a break junction experiment, you pull a gold tip away from the substrate.[4]

-

Trace Analysis: You should see clear plateaus in the conductance histograms.

-

Flicker Noise: Analysis of the noise power density will show a suppression of noise for the chemisorbed interface (Au-S) and higher noise for the physisorbed interface (Au-SMe), confirming the asymmetric coupling.

Part 5: Visualization of the Interface

Caption: The asymmetric junction: Strong thiolate anchoring vs. weak thioether coupling.

References

-

Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. Source: Journal of Physical Chemistry C [Link]

-

Chemistry of the Au–Thiol Interface through the Lens of Single-Molecule Flicker Noise Measurements. Source: Journal of the American Chemical Society [Link]

-

Non-chemisorbed gold–sulfur binding prevails in self-assembled monolayers. Source: Nature Chemistry [Link]

-

Tripodal Binding Units for Self-Assembled Monolayers on Gold: A Comparison of Thiol and Thioether Headgroups. Source: Beilstein Journal of Nanotechnology [Link]

-

Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability. Source: Langmuir [Link]

Sources

4-(alkylthio)thiophenol derivatives in materials science

An In-Depth Technical Guide to 4-(Alkylthio)thiophenol Derivatives in Materials Science

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(alkylthio)thiophenol derivatives, a class of molecules pivotal to advancements in materials science. We delve into the fundamental principles governing their synthesis, unique properties, and their transformative applications in self-assembled monolayers (SAMs), molecular electronics, and biosensing. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the causality behind experimental choices and providing validated protocols for practical application. By bridging theoretical concepts with field-proven methodologies, this guide aims to be an authoritative resource for harnessing the potential of these versatile sulfur-containing compounds.

Introduction: The Dual-Sulfur Advantage

At the forefront of surface science and molecular engineering are 4-(alkylthio)thiophenol derivatives. These molecules are distinguished by a unique architecture: a thiophenol headgroup for robust surface anchoring, a tunable alkyl chain that controls intermolecular interactions, and a terminal thioether linkage. This dual-sulfur design imparts a distinct set of properties that make them exceptionally suited for creating highly ordered and functional surfaces. The primary thiol (-SH) group exhibits a strong affinity for noble metal surfaces, particularly gold, forming a stable, semi-covalent Au-S bond that is the foundation of self-assembled monolayers (SAMs).[1] The thioether (-S-) linkage within the alkyl chain introduces an additional site for potential coordination or electronic modulation, offering a level of versatility not found in simple alkanethiols.

The ability to precisely control surface properties at the molecular level is a cornerstone of modern materials science. 4-(Alkylthio)thiophenol derivatives provide a powerful platform for this control. By systematically varying the length of the alkyl chain or introducing functional groups, researchers can tailor surface energy, wettability, chemical reactivity, and electronic properties. This has led to their application in a diverse range of fields, from creating ultra-thin insulating layers in organic electronics to developing specific and sensitive biosensor surfaces.[2][3] This guide will explore the synthesis of these molecules, the formation and characterization of the monolayers they create, and their impactful applications.

Molecular Architecture and Synthesis Strategies

The functionality of a 4-(alkylthio)thiophenol derivative is intrinsically linked to its structure. Understanding the synthesis is key to appreciating how these molecules can be tailored for specific applications.

Core Molecular Structure

The molecule can be deconstructed into three key components, each with a specific role:

-

Thiol Headgroup (-SH): This is the "anchor." The sulfur atom readily deprotonates to a thiolate and forms a strong, chemisorptive bond with gold surfaces, initiating the self-assembly process.[1][2]

-

Aromatic Ring (Phenylene): Provides structural rigidity and a conjugated system that can influence the electronic properties of the monolayer.

-

Alkylthio Chain (-S-(CH₂)n-X): This is the "tuner." The length of the alkyl chain (n) dictates the thickness of the monolayer and the strength of the van der Waals interactions between adjacent molecules, which drives the ordering of the film.[1] The terminal group (X) can be modified to introduce specific chemical functionalities.

Caption: Core components of a 4-(alkylthio)thiophenol derivative.

Synthetic Pathways

A common and reliable method for synthesizing these derivatives involves a two-step process starting from 4-bromothiophenol. This approach provides good yields and allows for a wide variety of alkyl chains to be introduced.

Step 1: Nucleophilic Substitution to form the Thioether

The first step is the reaction of 4-bromothiophenol with an appropriate alkyl halide in the presence of a base. The base deprotonates the thiol group, forming a thiolate anion, which then acts as a nucleophile, displacing the halide on the alkyl chain.

Step 2: Conversion to Thiophenol

The bromo-aromatic intermediate is then converted to the final thiophenol. This can be achieved through various methods, such as a Newman-Kwart rearrangement or by using a sulfur source like sodium sulfide.[4] Copper-catalyzed coupling reactions have also proven effective for this transformation.[4]

Sources

- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Multi-functional, thiophenol-based surface chemistry for surface-enhanced Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

Conductive Phenyl-Sulfide Monolayers: Mechanisms, Fabrication, and Bio-Electronic Applications

Executive Summary

This technical guide analyzes the conductive properties, fabrication protocols, and applications of phenyl-sulfide based self-assembled monolayers (SAMs). Unlike insulating alkanethiols, phenyl-sulfide SAMs (often based on oligophenylene backbones) exhibit efficient charge transport via resonant tunneling or hopping mechanisms due to

Part 1: Molecular Architecture & Charge Transport Theory

The Physics of Conductivity

The primary distinction between phenyl-sulfide SAMs and traditional aliphatic SAMs lies in the charge transport mechanism. In saturated alkanethiols, electron transfer occurs via superexchange tunneling through a high energy barrier, resulting in rapid current decay. In contrast, phenyl-sulfide systems utilize conjugated

The conductance (

- is the contact conductance.

- is the molecular length.

- is the tunneling decay coefficient.

Key Metric: While alkanethiols have a

Energy Level Alignment Diagram

The following diagram illustrates the reduction in barrier height for phenyl-based SAMs compared to alkyl chains.

Caption: Comparative charge transport pathways. Phenyl-sulfide SAMs facilitate resonant tunneling due to favorable orbital alignment.

Part 2: Fabrication Protocol (Self-Validating System)

To ensure reproducible conductivity measurements, the SAM must be free of pinholes and domain boundaries. The following protocol includes "checkpoint" steps to validate quality during fabrication.

Reagents & Materials[1][2]

-

Substrate: Template-Stripped Gold (TS-Au) or Au(111) on Mica (flatness < 0.5 nm RMS is critical).

-

Solvent: Anhydrous Ethanol or Tetrahydrofuran (THF) (degassed).

-

Adsorbate: Oligophenylene thiol (e.g., Terphenyl-thiol) or Thiophenol derivatives.

-

Inert Gas: High-purity Nitrogen (

) or Argon.[1]

Step-by-Step Methodology

Step 1: Substrate Cleaning (The "Zero-State" Validation)

-

Action: Expose Au substrate to UV/Ozone for 10 minutes, followed by a 2-minute immersion in pure ethanol.

-

Validation: Verify hydrophilicity. A water droplet should spread instantly (contact angle < 10°). If it beads, contaminants remain.

Step 2: Solution Preparation

-

Action: Prepare a 1.0 mM solution of the phenyl-thiol in degassed solvent.

-

Note: For conjugated molecules with low solubility, use THF or add a drop of dichloromethane. Avoid concentrations >1 mM to prevent multilayer formation.

Step 3: Deposition (Self-Assembly)

-

Action: Immerse the clean Au substrate into the solution.[2] Backfill the container with

and seal with Parafilm.[2][3] -

Duration: Incubate for 24 to 48 hours in the dark at room temperature.

-

Mechanism:[4][5][6] Fast kinetics (seconds) cover 80% of the surface; slow kinetics (hours) organize the phenyl rings into a

-stacked lattice.

Step 4: Rinsing & Drying [2][3][1]

-

Action: Remove sample and rinse copiously with fresh solvent (to remove physisorbed layers), then dry with a stream of

.

Step 5: Post-Assembly Annealing (Optional but Recommended)

-

Action: Anneal at 50-70°C in inert atmosphere for 1 hour.

-

Result: Increases domain size and enhances

interactions, reducing defect density.

Caption: Fabrication workflow with integrated validation checkpoint to ensure monolayer integrity.

Part 3: Characterization & Quantitative Data

Electrochemical Impedance Spectroscopy (EIS)

EIS is the most robust method for macroscopic validation of SAM insulating/conducting quality.

-

Setup: 3-electrode cell (Au working, Pt counter, Ag/AgCl ref) in 1 mM

. -

Analysis: Fit data to a Randles circuit.

- (Charge Transfer Resistance): High for alkanes, low for phenyl-sulfides.

-

(Double Layer Capacitance): Used to estimate surface coverage (

Tunneling Decay Coefficients ( )

The following table summarizes the superior conductivity of phenyl-based systems compared to aliphatic controls.

| Monolayer Type | Backbone Structure | Resistance ( | Mechanism | |

| Alkanethiol | 1.0 - 1.2 | High ( | Superexchange | |

| Oligophenylene | 0.4 - 0.6 | Medium ( | Resonant Tunneling | |

| Oligo(phenylene ethynylene) | 0.2 - 0.4 | Low ( | Conjugated Transport | |

| Terphenyl-thiol | ~0.48 | Low | Hole Hopping |

Data Source: Synthesized from Bard et al. (2001) and Frisbie et al. (2002).

Part 4: Applications in Drug Development & Biosensing

Researchers in drug development utilize phenyl-sulfide SAMs not just for electronics, but as transducer interfaces for electrochemical biosensors.

The Sensing Mechanism

The high conductivity of the phenyl backbone allows for sensitive detection of redox events at the surface.

-

Linker Chemistry: Phenyl thiols can be derivatized with carboxyl (-COOH) or amine (-NH2) groups at the tail.

-

Bioconjugation: Antibodies or aptamers are covalently attached via EDC/NHS coupling.

-

Signal Transduction: When a drug target binds, it alters the local dielectric environment or blocks electron transfer. The conductive phenyl backbone ensures that the baseline impedance is low, maximizing the signal-to-noise ratio for the binding event.

Case Study: Metabolite Detection

Using a mixed monolayer of Phenyl-Sulfide (conductive wire) and short-chain spacers (to prevent steric hindrance), sensors can detect metabolites like glucose or dopamine with higher sensitivity than alkane-based sensors, which insulate the electrode too heavily.

Caption: Signal transduction pathway in a phenyl-sulfide based electrochemical biosensor.

References

-

Charge Transport through Self-Assembled Monolayers of Compounds of Interest in Molecular Electronics. Fan, F. R. F., et al. (2002). Journal of the American Chemical Society. Link

-

Electronic Transport through Self Assembled Thiol Molecules. NASA Technical Reports Server. Link

-

Preparing Self-Assembled Monolayers (SAMs): A Step-by-Step Guide. Sigma-Aldrich Technical Bulletin. Link

-

Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers. Bioelectrochemistry. Link

-

Self-Assembled Monolayers Composed of Aromatic Thiols on Gold. Langmuir. Link

Sources

Asymmetric Aromatic Dithiols: A Comprehensive Technical Guide on Synthesis, Dynamic Combinatorial Chemistry, and Therapeutic Applications

Executive Summary

Asymmetric aromatic dithiols represent a highly specialized and structurally nuanced class of sulfur-containing organic compounds. Unlike their symmetrical counterparts (e.g., traditional benzenedithiols or the drug Probucol), the deliberate introduction of structural asymmetry fundamentally alters their physicochemical behavior, reactivity, and biological interactions. This whitepaper dissects the utility of asymmetric aromatic dithiols across two cutting-edge domains: the generation of allosteric receptors via Dynamic Combinatorial Chemistry (DCC) and the development of targeted hypolipidemic therapeutics.

Mechanistic Chemistry: Symmetry Breaking in Dynamic Combinatorial Libraries

The Causality of Structural Asymmetry

In Dynamic Combinatorial Chemistry (DCC), building blocks undergo reversible reactions—typically disulfide exchange for dithiols—under thermodynamic control. When symmetrical dithiols are oxidized, the resulting library is often dominated by a limited, predictable set of macrocyclic disulfides. However, introducing a naphthalene-derived unsymmetrical dithiol building block intentionally breaks molecular symmetry. This symmetry breaking exponentially increases the structural diversity of the library, allowing for the formation of complex topological structures.

Without the introduction of any template into a Dynamic Combinatorial Library (DCL) prepared from a naphthalene-derived unsymmetrical dithiol building block, the dominant species in the library default to complex [2]catenane isomers interlocked by tetrameric isomers[1].

Template-Directed Amplification and Allosteric Receptors

The true power of this asymmetry is unlocked via template-directed synthesis. By introducing a template like γ-cyclodextrin (γ-CD), researchers can induce a cooperative assembly process. The template drives simultaneous "casting" (the assembly of a library member around a template) and "molding" (the assembly of a library member inside the binding pocket of a template)[1]. This dual-action cooperative binding selectively amplifies specific tetrameric isomers, yielding Russian-doll-like termolecular complexes that function as highly specific allosteric synthetic receptors.

Fig 1. Workflow of dynamic combinatorial libraries using asymmetric dithiols.

Therapeutic Applications: Unsymmetrical Dithiol Ketals in Pharmacology

Beyond Probucol: The Mechanistic Advantage of Asymmetry

Probucol, a symmetrical diaryl dithiol ketal, is a well-known synthetic hypolipidemic agent effective in neutralizing harmful oxidative products. Its efficacy stems from its high lipophilicity, allowing transport via low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL) to cell membranes[2]. However, symmetrical ketals lack the structural nuance required for complex biofeedback regulation.

By synthesizing unsymmetrical dithiol ketals—composed of two distinct moieties, such as a farnesyl mercaptan unit and a thiol phenol moiety—drug developers can engineer dual-action therapeutics[2].

Dual-Action Pathway

-

Antioxidant Action: Upon in vivo hydrolysis, the unsymmetrical dithiol ketal releases reductive intermediates capable of neutralizing highly reactive oxygen species (ROS), such as the hydroxyl radical[2].

-

Enzymatic Downregulation: Unlike symmetrical variants, these asymmetric compounds act as potential biofeedback regulators capable of down-regulating hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase, making them highly desirable for the treatment of hypolipidemia and atherosclerosis[2].

Fig 2. Dual mechanism of action for unsymmetrical dithiol ketals in hypolipidemia.

Quantitative Data Analysis

To understand the distinct advantages of asymmetric dithiols, we must compare their physicochemical and biological properties against traditional symmetrical models.

| Property / Metric | Symmetrical Dithiols (e.g., Probucol, Benzene-1,4-dithiol) | Asymmetrical Dithiols (e.g., Farnesyl-phenol ketals, Naphthalene-derived) | Mechanistic Causality |

| DCL Structural Diversity | Low (Forms predictable macrocycles) | Exceptionally High (Forms [2]catenanes and interlocked tetramers) | Symmetry breaking prevents uniform cyclization, favoring complex topological folding. |

| Allosteric Amplification | Poor | High (Responsive to dual-template casting/molding) | Distinct binding faces allow cooperative host-guest interactions. |

| HMG-CoA Reductase Inhibition | Negligible | Potent Downregulation | The asymmetric farnesyl unit mimics endogenous lipid biofeedback regulators. |

| Lipoprotein Transport Affinity | High (Non-specific lipid partitioning) | High (Targeted via specific lipophilic moieties) | Asymmetric design allows fine-tuning of the partition coefficient (LogP). |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm causality and experimental success.

Protocol A: Synthesis of Hypocholesterolemic Unsymmetrical Dithiol Ketals

Objective: Synthesize an unsymmetrical dithiol ketal utilizing a farnesyl mercaptan unit and a thiol phenol moiety.

-

Thiolation of Phenol:

-

Action: React the corresponding phenol (or naphthalenol) with sulfur chloride in a methanol solvent system at 0°C.

-

Causality: Methanol acts as a polar protic solvent, stabilizing the intermediate sulfonium species while the low temperature prevents over-oxidation.

-

-

Reduction to 4-Mercaptophenol:

-

Action: Treat the resulting mixture with zinc metal dust in the presence of a mineral acid (e.g., hydrochloric acid).

-

Causality: The Zn/HCl combination provides a highly specific reducing environment to cleave unwanted polysulfide bonds, yielding the pure 4-mercaptophenol[2].

-

Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The disappearance of the polysulfide spot and the emergence of a highly polar thiol spot confirms complete reduction.

-

-

Asymmetric Ketalization:

-

Action: React the isolated 4-mercaptophenol with a farnesyl mercaptan derivative under mild acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous dichloromethane.

-

Validation Checkpoint: Analyze the product via LC-MS and

H-NMR. Successful synthesis is validated by the exact mass of the unsymmetrical ketal and the distinct integration ratio of farnesyl aliphatic protons to phenolic aromatic protons.

-

Protocol B: Generation and Amplification of a DCL using Naphthalene-Derived Dithiols

Objective: Generate a dynamic combinatorial library and amplify an allosteric receptor using simultaneous casting and molding.

-

Library Initialization:

-

Action: Dissolve the naphthalene-derived unsymmetrical dithiol building block in a buffered aqueous solution (pH 8.0) containing 5% DMSO for solubility.

-

Causality: A mildly alkaline pH ensures the thiols are partially deprotonated to highly nucleophilic thiolates, which is the active species required for rapid disulfide exchange.

-

-

Thermodynamic Equilibration (Oxidation):

-

Action: Stir the solution open to atmospheric oxygen for 48 hours.

-

Causality: Slow atmospheric oxidation ensures the library reaches thermodynamic equilibrium before the disulfides are kinetically trapped.

-

Validation Checkpoint: Monitor via HPLC. The system is self-validated as "equilibrated" when the chromatogram peak areas remain unchanged over a 12-hour window.

-

-

Template-Directed Amplification:

-

Action: Introduce 1.0 equivalent of γ-cyclodextrin (γ-CD) to the equilibrated library.

-

Causality: The hydrophobic cavity of γ-CD drives the "molding" of specific tetrameric isomers via host-guest interactions, shifting the thermodynamic equilibrium to amplify the target allosteric receptor[1].

-

Validation Checkpoint: Re-analyze via HPLC-MS. The dramatic increase in the peak corresponding to the tetrameric isomer (and the proportional decrease of[2]catenane peaks) provides definitive proof of template-directed amplification.

-

References

- Process for the synthesis of 4-mercaptophenols and naphthalenols (EP0640590A1). Google Patents.

-

An Allosteric Receptor by Simultaneous “Casting” and “Molding” in a Dynamic Combinatorial Library . ResearchGate. Retrieved from:[Link]

Sources

Methodological & Application

protocol for self-assembled monolayers of 4-(n-butylthio)thiophenol on gold

Subject: Protocol for the Preparation and Characterization of Self-Assembled Monolayers (SAMs) of 4-(n-butylthio)thiophenol on Gold

Introduction & Scope

This Application Note details the protocol for forming self-assembled monolayers (SAMs) of This compound (BTP) on polycrystalline or single-crystal Gold (Au) substrates.[1]

Molecule Profile:

-

Structure: A bifunctional aromatic molecule consisting of a thiophenol headgroup (binding moiety) and a para-substituted butyl-thioether tail.

-

Formula: HS-C₆H₄-S-(CH₂)₃CH₃[1]

-

Significance: Unlike standard alkanethiols, BTP incorporates an aromatic core (providing

-

Key Technical Challenge: Aromatic thiols (thiophenols) have a lower pKa (~6) compared to alkanethiols (~10), making them highly susceptible to oxidative dimerization before assembly.[1] Furthermore, the competition between the Au-S binding geometry and the rigid aromatic packing requires strict adherence to solvent purity and incubation times to prevent disordered "lying-down" phases.

Materials & Equipment

Reagents:

-

This compound: >97% purity.[1] (Store at 4°C under Argon).

-

Solvent: Absolute Ethanol (EtOH), anhydrous, HPLC grade (≥99.9%).[1]

-

Note: For aromatic thiols, Ethanol is preferred to drive solvophobic packing, though Dichloromethane (DCM) can be used if solubility is an issue.[1]

-

-

Gold Substrates:

-

Cleaning Agents: Sulfuric Acid (H₂SO₄, 98%), Hydrogen Peroxide (H₂O₂, 30%), Milli-Q Water (18.2 MΩ[1]·cm).

Equipment:

-

UV-Ozone Cleaner.[2]

-

Nitrogen (N₂) or Argon (Ar) gas line (99.999% purity).[1]

-

Glassware: Piranha-cleaned scintillation vials (20 mL).

-

Teflon tweezers.

Experimental Workflow

The following diagram outlines the critical path for high-quality SAM formation.

Figure 1: Critical workflow for this compound SAM formation. Color coding indicates process phases: Blue (Prep), Red (Cleaning), Yellow (Reagent), Green (Assembly), Black (Analysis).[1]

Detailed Protocol

Phase 1: Substrate Cleaning (The "Pristine Surface" Requirement)

Scientific Rationale: Thiophenols cannot displace heavy organic contamination as effectively as long-chain alkanethiols. A hydrophilic, oxide-free gold surface is mandatory.[1]

-

Piranha Etch: Immerse Au substrates in a freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 60 seconds.

-

Rinse: Copious rinsing with Milli-Q water (minimum 60 seconds per slide).

-

Solvent Rinse: Rinse with absolute Ethanol to remove water.

-

UV-Ozone (Optional but Recommended): 10 minutes in UV/Ozone cleaner to remove trace hydrocarbons, followed by an Ethanol rinse.[1]

-

Drying: Blow dry with a stream of high-purity N₂.[2][6] Use immediately.

Phase 2: Solution Preparation

Scientific Rationale: Degassing is critical. Dissolved oxygen facilitates the oxidation of thiophenols to disulfides (Ph-S-S-Ph) in solution. While disulfides can form SAMs, the kinetics are slower and the resulting films are often less ordered.

-

Solvent Preparation: Sparge 20 mL of Absolute Ethanol with N₂ or Ar gas for at least 15 minutes to remove dissolved oxygen.

-

Weighing: Calculate the mass required for a 1.0 mM concentration.

-

MW of this compound: ~198.35 g/mol .

-

Target: ~0.2 mg per mL of solvent.

-

-

Dissolution: Add the solute to the degassed ethanol. Sonicate briefly (30s) if necessary to ensure complete dissolution.

-

Blanketing: Flush the headspace of the vial with N₂ immediately.

Phase 3: Deposition (Self-Assembly)

-

Immersion: Gently lower the clean Au substrate into the vial using Teflon tweezers.

-

Sealing: Cap the vial tightly and seal with Parafilm to prevent solvent evaporation and oxygen ingress.

-

Incubation:

-

Time: 24 hours.[2] (Aromatic thiols reach equilibrium slower than n-alkanethiols due to the rigid reorganization energy).

-

Conditions: Room temperature (20-25°C), in the dark (to prevent photo-oxidation).

-

Phase 4: Rinsing and Drying[2][7]

-

Removal: Remove substrate from solution.[2]

-

Primary Rinse: Rinse thoroughly with a squirt bottle of fresh Absolute Ethanol for 30 seconds. This removes physisorbed multilayers which are common with aromatic systems.

-

Secondary Rinse (Optional): A quick rinse with Toluene or THF can help remove stubborn physisorbed aromatics, but Ethanol is usually sufficient.[1]

-

Drying: Dry under a steady stream of N₂ gas.

-

Quality Check: The surface should appear dry immediately (dewetting) if the SAM is well-formed and hydrophobic.

-

Characterization & Validation Criteria

To validate the formation of a high-quality BTP SAM, compare your data against these expected values.

A. X-Ray Photoelectron Spectroscopy (XPS)

This is the gold standard for verifying the chemical state of the sulfur.

| Element Region | Binding Energy (eV) | Assignment | Interpretation |

| S 2p | 162.0 ± 0.1 | Au-S (Thiolate) | Indicates successful chemisorption to Gold.[1] |

| S 2p | 163.5 - 164.0 | C-S-C (Thioether) | The "tail" sulfur. Must be present. |

| C 1s | 284.5 - 285.0 | C-C / C=C | Aromatic and Alkyl backbone. |

| Au 4f | 84.0 | Au Substrate | Reference peak. |

Validation Logic: You should observe a 1:1 ratio between the Thiolate S (162 eV) and Thioether S (163.5 eV) peak areas.[1] If the 162 eV peak is missing, the molecule is physisorbed, not chemisorbed.[1]

B. Ellipsometry (Thickness)

-

Theoretical Length: ~12-14 Å (Benzene ring ~4.5 Å + Butyl chain ~5 Å + S atoms).[1]

-

Expected Film Thickness: 10 - 12 Å .

-

Note: Values lower than 8 Å suggest a "lying-down" phase or low coverage.

-

C. Cyclic Voltammetry (Reductive Desorption)

-

Electrolyte: 0.5 M KOH or 0.1 M NaOH.

-

Scan: 0 to -1.4 V vs. Ag/AgCl.

-

Expected Feature: A sharp cathodic peak (reduction of Au-S bond) typically between -0.8 V and -1.0 V .

-

Differentiation: Aromatic thiols often desorb at slightly more positive potentials than long-chain alkanethiols due to different packing energies.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Water Contact Angle (< 70°) | Disordered film or oxidation.[1] | Increase incubation time to 48h; Ensure strict degassing of ethanol. |

| XPS shows oxidized Sulfur (>168 eV) | Sample oxidized during transfer or cleaning.[1] | Minimize air exposure; Store SAMs under vacuum or N₂ if not analyzing immediately. |

| Haze on Gold Surface | Physisorbed multilayers. | Sonicate the sample in Ethanol for 1 minute post-deposition (use caution with fragile substrates). |

Mechanistic Visualization

The following diagram illustrates the orientation of the BTP molecule on the gold surface.

Figure 2: Schematic of this compound on Gold.[1] The thiol headgroup binds to the surface, while the aromatic ring facilitates packing, positioning the thioether and butyl tail at the interface.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[7] Chemical Reviews, 105(4), 1103–1170.[1]

-

[1]

-

-

Inkpen, M. S., et al. (2019).[1] Non-chemisorbed gold–sulfur binding prevails in self-assembled monolayers. Nature Chemistry, 11, 351–358.[1]

-

Tao, Y.-T., et al. (2002).[1] Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. Langmuir, 18(18), 7055–7060.[1]

-

[1]

-

-

Sigma-Aldrich. (n.d.).[1] Preparing Self-Assembled Monolayers (Technical Bulletin).[1][3]

Sources

Application Note: Preparation and Characterization of Gold Nanoparticles Functionalized with 4-(n-Butylthio)thiophenol

Target Audience: Researchers, materials scientists, and drug development professionals. Applications: Surface-Enhanced Raman Scattering (SERS) biosensing, plasmonic catalysis, and targeted drug delivery.

Mechanistic Principles & Ligand Rationale

The functionalization of gold nanoparticles (AuNPs) with thiophenol derivatives is a foundational technique in nanotechnology. The ligand 4-(n-butylthio)thiophenol is a bifunctional molecule that provides unique advantages over standard alkanethiols.

-

Thermodynamic Anchoring: The molecule binds to the gold surface primarily through its thiophenol headgroup. The resulting Au-S coordinate covalent bond is thermodynamically highly stable (~45 kcal/mol), which drives the spontaneous displacement of weaker capping agents (like citrate or cetyltrimethylammonium bromide) to form a dense self-assembled monolayer (SAM)[1].

-

Electronic Coupling & SERS: Unlike aliphatic thiols, thiophenols possess a delocalized

-electron system. This aromatic ring facilitates the extraction of plasmon-generated hot holes during optical excitation[2]. Furthermore, the aromatic structure yields a massive Raman scattering cross-section, making these functionalized AuNPs exceptional SERS reporters[1]. -

Surface Charge Modulation: Substituent effects on the para-position of the thiophenol ring directly govern the zeta potential (

) and colloidal stability of the nanoparticle. The neutral, hydrophobic nature of the butylthio tail neutralizes the highly negative charge of native AuNPs, shifting the stabilization mechanism from electrostatic repulsion to steric/hydrophobic hindrance[3].

Experimental Workflows

To accommodate different downstream applications, two distinct self-validating protocols are provided. Method A is optimized for larger plasmonic cores (15–60 nm) used in biological imaging and SERS, while Method B produces ultra-small (<5 nm) organic-soluble clusters for catalysis.

Method A: Ligand Exchange on Pre-Formed Citrate AuNPs (15–60 nm)

Causality: Direct synthesis of large AuNPs in the presence of strong thiols often leads to premature growth arrest. Therefore, large AuNPs are first synthesized using weak citrate ligands, followed by a thermodynamically driven ligand exchange[1].

Step-by-Step Protocol:

-

Preparation of the Thiol Solution: Dissolve this compound in absolute ethanol to a concentration of 100 µM.

-

Causality: The ligand is highly hydrophobic. Introducing it directly into an aqueous AuNP suspension would cause immediate localized precipitation. Ethanol acts as a miscible carrier solvent.

-

-

Ligand Exchange Reaction: Add the ethanolic thiol solution dropwise to the aqueous citrate-capped AuNP colloidal solution to achieve a final volume ratio of 40:60 (Ethanol:Water). Gently stir for 12 hours at room temperature[1].

-

Validation Checkpoint: The solution should maintain its ruby-red color. A shift to purple or blue indicates loss of colloidal stability and irreversible aggregation[3].

-

-

Purification: Centrifuge the functionalized nanoparticles (AuNPs/Thiol) at 13,000 rpm at 35 °C for 25 minutes[1].

-

Causality: Centrifugation pellets the heavy AuNPs while leaving the excess, unreacted this compound in the supernatant.

-

-

Resuspension: Discard the supernatant and resuspend the pellet in a 50:50 ethanol/water mixture or a compatible physiological buffer containing a mild surfactant (e.g., Tween-20) to maintain steric spacing.

Method B: Direct Synthesis via Modified Brust-Schiffrin Method (<5 nm)

Causality: For applications requiring ultra-small, organic-soluble nanoparticles, the Brust-Schiffrin two-phase method is utilized. This bottom-up approach confines the reduction of gold directly within an organic phase containing the capping ligand[4].

Step-by-Step Protocol:

-

Phase Transfer: Mix 30 mL of an aqueous solution of hydrogen tetrachloroaurate (HAuCl

, 30 mM) with 80 mL of a toluene solution containing tetraoctylammonium bromide (TOAB, 50 mM). Stir vigorously for 30 minutes.-

Causality: TOAB acts as a phase-transfer catalyst, electrostatically pulling the AuCl

ions from the water into the toluene phase[4]. -

Validation Checkpoint: The aqueous phase will turn colorless, and the toluene phase will turn deep orange, confirming successful phase transfer.

-

-

Ligand Addition: Isolate the organic phase and add this compound (molar ratio of Thiol:Au = 2:1). Stir for 10 minutes.

-

Reduction: Slowly add 25 mL of freshly prepared aqueous sodium borohydride (NaBH

, 0.4 M) dropwise under vigorous stirring.-

Causality: NaBH

rapidly reduces Au(III) to Au(0). The thiophenol ligands immediately cap the nucleating gold clusters, arresting their growth at ~2-5 nm[4]. -

Validation Checkpoint: The organic phase will rapidly transition from orange to a deep, dark brown/black, indicating the formation of plasmonic nanoclusters.

-

-

Purification: Separate the organic phase, reduce the volume via rotary evaporation, and precipitate the AuNPs by adding excess cold ethanol. Collect via centrifugation and wash repeatedly to remove residual TOAB.

Workflow Visualization

Workflow for preparing functionalized AuNPs via Ligand Exchange and Brust-Schiffrin methods.

Quantitative Data & Characterization

To ensure the self-validating nature of the protocol, researchers must characterize the nanoparticles pre- and post-functionalization. The table below summarizes the expected quantitative shifts when converting 60 nm citrate-capped AuNPs to this compound-capped AuNPs.

| Characterization Metric | Pre-Functionalization (Citrate-AuNPs) | Post-Functionalization (Thiol-AuNPs) | Causality / Scientific Significance |

| LSPR Peak ( | ~535 nm | ~540 - 543 nm | A 3–8 nm red-shift occurs due to the higher local refractive index of the dense thiophenol SAM replacing the sparse water/citrate layer. |

| Zeta Potential ( | -40 mV to -45 mV | -15 mV to -5 mV | Displacement of highly charged carboxylate groups by the neutral butylthio tail significantly reduces the negative surface charge[3]. |

| Hydrodynamic Size (DLS) | 60.0 nm | 62.5 - 64.0 nm | The addition of the rigid aromatic SAM and the altered solvation shell slightly increases the measured hydrodynamic radius. |

| FTIR Signatures | Broad -OH stretch (~3400 cm | Aromatic C=C (~1580 cm | Disappearance of the S-H stretch (~2550 cm |

References[1] MDPI. "Functionalized Gold Nanoparticles as Biosensors for Monitoring Cellular Uptake and Localization in Normal and Tumor Prostatic Cells".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcoOU00KKYjw8plgFv-0V9G1U1SmWixTgwqExpr0KdpvBhKg5A2bq1xdZjiK40MLIjo9NTGGKkD5EMahmX95BuuxAyzuyGbm2AARSRwKEGu5qtpKI3jj3itRe3DEg2XkU=[2] DiVA Portal. "Effective range characterization of plasmonic decay generated hot holes using self-assembled monolayers of thiols".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7LuDNzM4RVlx0lx519tYYXNAvWiatS3DUpBUHyfmT7tNJSgow5wKB5fRYXwSvLLC7q2PLsMtsd9aGe7cb7kl8eyEkwuL8Gg0ywI2O-7U6B8HgGUvn8Bsei3N0p-HBKeeS0meNBGhVkqpUlJQbREgiIZWceWoiLIn0VaKt[3] Semantic Scholar. "Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGelKSC_Wap2ESZBZF7FSiz_IyzZAlfl1fCn2a4yItJZ8bhNkUS1NQeCxZaw4Xk74gPXidHJiR6iRHdJSaaMTUYQ7hYAUpS46IqM_BTeL554012h00bWqLMDftDhayl47AWGCB_U0KDkI01kxB-1igl8TjGJfWco8CO-K5odcnwLhXQ2UrdugGx7w==[4] NIH/PMC. "Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNYUk_M4PPxnKQcqlCpi16sM-82mBAE4SPx5iFx222Kz0HJMS9sFzCYRMhG4SznhCioYIHcQvDsyPo8FjXoYcAWHCLh-dmbWqT7_F21qenaojqBfWPJc1YuH4D0mA4VEkoRp_74kdbZJ9F6UI=

Sources

- 1. Functionalized Gold Nanoparticles as Biosensors for Monitoring Cellular Uptake and Localization in Normal and Tumor Prostatic Cells | MDPI [mdpi.com]

- 2. diva-portal.org [diva-portal.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent Selection & Protocol for 4-(n-butylthio)thiophenol SAM Formation

Executive Summary

The formation of high-quality Self-Assembled Monolayers (SAMs) using 4-(n-butylthio)thiophenol (BTP) requires a nuanced approach compared to standard n-alkanethiols. BTP contains a rigid aromatic core and a flexible alkyl-thioether tail. This hybrid structure introduces competing intermolecular forces:

This guide provides a rationale for solvent selection to maximize monolayer order, minimize defect density (pinholes), and ensure reproducibility. While absolute ethanol remains the baseline solvent, tetrahydrofuran (THF) or toluene/ethanol mixtures are recommended for specific high-density applications where solubility or domain ordering is critical.

Scientific Rationale: The Solvent's Role[1][2][3]

In SAM formation, the solvent is not merely a carrier; it is a thermodynamic competitor. The quality of the final monolayer is determined by the balance between:

-

Thiol-Substrate Interaction: The chemisorption of the sulfur headgroup onto Gold (Au).[1]

-

Intermolecular Forces:

stacking of the aromatic rings and hydrophobic packing of the butyl tails. -

Solvent-Substrate Interaction: The solvent must leave the surface to allow thiol adsorption.

The Challenge with BTP

Unlike simple alkanethiols, BTP is prone to forming "lying-down" phases where the aromatic ring adsorbs flat against the gold surface, preventing high-density packing. The solvent must solvate the hydrophobic butyl tail sufficiently to keep the molecule perpendicular to the surface during the assembly process.

Solvent Selection Matrix

| Solvent | Solubility of BTP | Evaporation Rate | Intercalation Risk | Recommendation |

| Absolute Ethanol (EtOH) | Moderate | High | Low | Primary Choice. Best for general sensing and electrochemical blocking. Easy to rinse. |

| Tetrahydrofuran (THF) | High | Very High | Moderate | Secondary Choice. Use if BTP precipitates in EtOH. Good for rapid adsorption but prone to rapid evaporation artifacts. |

| Toluene | High | Moderate | High | Specialized Use. Promotes strong |

| Dichloromethane (DCM) | High | High | Low | Avoid. Can decompose on Au surfaces under light/time, releasing chlorides that contaminate the interface. |

Mechanistic Visualization

The following diagram illustrates the critical phases of SAM formation and where solvent choice impacts the outcome.

Figure 1: Mechanistic pathway of BTP SAM formation. Solvent intercalation (red node) competes with the final reorganization step.

Detailed Experimental Protocol

Materials Required[5][6][7][8]

-

Target Molecule: this compound (>97% purity).

-

Substrate: Polycrystalline Gold (Au) electrode or Au-coated glass slide (Ti/Cr adhesion layer).

-

Solvent: Absolute Ethanol (200 proof, HPLC grade). Note: If solubility is poor, use 90:10 Ethanol:THF.

-

Gas: High-purity Nitrogen (

) or Argon ( -

Equipment: Plasma cleaner (optional), Electrochemical workstation (Potentiostat).

Pre-Treatment (Critical Step)

Why: Contaminants on the gold surface are the #1 cause of SAM disorder.

-

Solvent Clean: Sonicate Au substrate in acetone (5 min), then isopropanol (5 min), then ethanol (5 min).

-

Electrochemical Polishing:

-

Immerse Au electrode in 0.5 M

. -

Perform Cyclic Voltammetry (CV) from -0.2 V to +1.6 V vs. Ag/AgCl at 100 mV/s.

-

Repeat until the CV trace is stable and shows characteristic Au oxide reduction peak at ~0.9 V.

-

-

Rinse: Rinse thoroughly with Deionized (DI) water and dry under

stream. Use immediately.

Monolayer Assembly[1]

-

Solution Preparation:

-

Prepare a 1.0 mM solution of BTP in Absolute Ethanol.

-

Calculation: MW of BTP

198.35 g/mol . For 10 mL ethanol, use ~2.0 mg of BTP. -

Degassing: Purge the solution with

for 10 minutes. This prevents the oxidation of thiols into disulfides/sulfonates, which adsorb poorly.

-

-

Incubation:

-

Immerse the clean Au substrate into the solution.

-

Seal the container with Parafilm to prevent evaporation.

-

Time: Incubate for 24 hours at room temperature (20-25°C) in the dark .

-

Note: Aromatic thiols require longer equilibration times than alkanethiols to maximize

stacking.

-

-

Rinsing:

-

Remove substrate and rinse copiously with pure Ethanol to remove physisorbed (loose) molecules.

-

Optional: Sonicate briefly (1-2 seconds) in ethanol to remove multilayers (use caution with fragile substrates).

-

-

Drying:

-

Dry under a gentle stream of

.

-

Quality Control & Characterization

| Technique | Metric | Acceptance Criteria |

| Cyclic Voltammetry (Blocking) | Redox probe: | |

| Reductive Desorption | Scan 0 to -1.4 V in 0.5 M KOH | Sharp reductive peak around -0.9 V to -1.1 V (indicates Au-S bond breakage). |

| Contact Angle | Water droplet | > 80° (Hydrophobic butyl tail should face out). |

Troubleshooting Guide

Issue: High Background Current (Leaky SAM)

-

Cause: Pinholes or "lying-down" domains.

-

Solution:

-

Increase incubation time to 48 hours.

-

Switch solvent to Ethanol/Toluene (3:1) . Toluene helps solubilize the aromatic ring, potentially aiding vertical alignment, but must be rinsed thoroughly with ethanol afterwards to remove trapped solvent.

-

Issue: Poor Reproducibility

-

Cause: Oxidation of the thiol stock solution.

-

Solution: Always prepare fresh solutions. If the BTP liquid looks cloudy or yellowed before mixing, it may have dimerized.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for BTP SAM formation.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers.[2] Chemical Reviews, 96(4), 1533–1554. Link

-

Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834. Link

-

Bain, C. D., et al. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. Link

Sources

Application Note: Covalent Attachment of 4-(n-butylthio)thiophenol to Quantum Dots

Executive Summary

This guide details the protocol for functionalizing colloidal quantum dots (specifically CdSe/ZnS or PbS core/shell systems) with 4-(n-butylthio)thiophenol (BTP) . Unlike standard aliphatic thiol exchanges (e.g., dodecanethiol) or water-solubilizing exchanges (e.g., mercaptopropionic acid), BTP represents a specialized class of aromatic dithio-derivatives .

Key Chemical Rationale:

-

Anchoring: The thiophenol moiety offers a more acidic proton (

) compared to alkyl thiols ( -

Electronic Coupling: The aromatic ring allows for delocalization of the exciton wavefunction outside the QD core, reducing the tunneling barrier for charge transfer in optoelectronic devices.

-

Solubility: The n-butylthio tail maintains solubility in non-polar organic solvents (chloroform, chlorobenzene), allowing for solution-processable film casting after ligand exchange.

Chemical Mechanism & Thermodynamics

The attachment mechanism follows an associative associative-dissociative pathway where the incoming thiol displaces the native carboxylate (Oleic Acid) ligand.

Reaction Equation

Where:

- represents the metal-carboxylate surface complex (Native).

- is this compound.

- is the covalently modified QD.

Mechanistic Diagram

The following diagram illustrates the displacement of the insulating Oleic Acid shell by the conductive BTP ligand.

Caption: Schematic of the ligand exchange mechanism. The acidic thiophenol proton creates a kinetic pathway to displace the native oleate.

Materials & Prerequisites

Reagents

| Reagent | Specification | Purpose |

| Quantum Dots | CdSe/ZnS or PbS (Oleic Acid capped) | Core substrate.[1][2] Concentration ~10-20 mg/mL in Octane/Toluene. |

| Ligand | This compound (>97%) | Target functional ligand. |

| Solvent A | Chloroform (Anhydrous) | Reaction medium. |

| Solvent B | Methanol or Acetonitrile | Anti-solvent for precipitation (Purification). |

| Inert Gas | Nitrogen ( | CRITICAL: Thiols oxidize to disulfides in air; QDs oxidize without ligands. |

Equipment

-

Schlenk line or Glovebox (Oxygen < 5 ppm).

-

Centrifuge (capable of 10,000 RPM).

-

Vortex mixer.

-

Ultrasonic bath.

Experimental Protocol

Phase 1: Ligand Solution Preparation

Context: BTP is a solid or viscous liquid at room temperature. It must be fully dissolved before introduction to the QDs to ensure homogenous exchange.

-

Work under inert atmosphere.

-

Prepare a 0.2 M solution of this compound in anhydrous Chloroform.

-

Calculation: For 10 mL solution, dissolve approx 500 mg of BTP (MW ≈ 242 g/mol , adjust based on exact density/purity).

-

-

Sonicate for 5 minutes to ensure complete dissolution.

Phase 2: Exchange Reaction (Solution Phase)

Context: We utilize a "Mass Action" drive. A large excess of BTP is required to shift the equilibrium toward the thiol-bound state.

-

Aliquot QDs: Place 1 mL of stock QD solution (in Toluene/Octane) into a centrifugation tube.

-

Pre-clean (Optional but Recommended): Precipitate QDs once with Ethanol to remove excess free Oleic Acid, then redisperse in 1 mL Chloroform. This reduces the competition for the surface.

-

Mix: Add 1 mL of the 0.2 M BTP solution to the 1 mL QD solution.

-

Incubate:

-

Seal the tube under

. -

Stir or agitate gently at 40°C for 30-60 minutes .

-

Note: Aromatic thiols react faster than alkyl thiols. Do not overheat, or you risk etching the QD surface (Ostwald ripening).

-

Phase 3: Purification (The "Crash-Out")

Context: This is the most critical step. You must remove the displaced Oleic Acid and the excess BTP. Failure here leads to "sticky" films and poor conductivity.

-

Precipitate: Add approximately 4-6 mL of Methanol (or Acetonitrile if QDs are unstable in MeOH) to the reaction mixture.

-

Observation: The solution should turn turbid (cloudy). If it remains clear, add more anti-solvent.

-

Centrifuge: Spin at 8,000 RPM for 5 minutes .

-